2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide is a synthetic organic compound with the molecular formula C28H23N3O3S and a molecular weight of 481.57 g/mol. This compound is notable for its potential pharmacological applications, particularly in the fields of anti-inflammatory and anti-tuberculosis treatments. The structure features a complex arrangement of functional groups, including a cyano group, furan moiety, and a hexahydroquinoline core.
The compound is classified under the category of heterocyclic compounds due to the presence of nitrogen-containing rings and is recognized for its bioactive properties. It is primarily sourced from chemical suppliers for research purposes and is cataloged under the CAS number 799785-41-4. Notable suppliers include BenchChem and A2B Chem, which provide detailed specifications regarding purity and availability for research use .
The synthesis of 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide typically involves multi-step organic reactions. Key synthetic strategies may include:
These methods require careful control of reaction conditions to ensure high yield and purity.
The synthesis may utilize various reagents such as bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and catalysts depending on the specific steps involved. Reaction monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography to assess progress.
The molecular structure of 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide can be represented in several ways:
InChI=1S/C28H23N3O3S/c29-17-21-26(24-15-8-16-34-24)27-22(13-7-14-23(27)32)30-28(21)35-18-25(33)31(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,8-12,15-16,26,30H,7,13-14,18H2
This indicates a complex structure with multiple stereocenters and functional groups that contribute to its biological activity.
The compound's physical properties include:
The compound can participate in various chemical reactions typical for amides and heterocycles:
Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yields and selectivity in these transformations.
The mechanism by which 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-y]sulfanyl}-N,N-diphenylacetamide exerts its biological effects involves several pathways:
Pharmacological studies indicate that derivatives of this compound exhibit significant anti-inflammatory properties alongside potential efficacy against tuberculosis pathogens.
Key physical properties include:
Chemical properties relevant to this compound include:
The primary applications of 2-{[3-cyano-4-(furan-2-y)-5-ooxo--1,4,5,6,7,8--hexahydroquinolin--2-y]sulfanyl}-N,N-diphenylacetamide include:
This compound represents a promising area for further research due to its unique structural features and biological activities.
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4